5,9,12-Octadecatrienoic acid

概要

説明

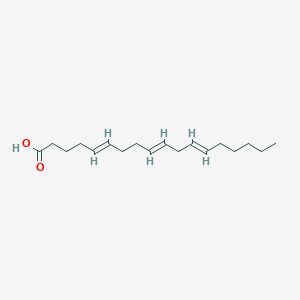

5,9,12-Octadecatrienoic acid: is a polyunsaturated fatty acid with the molecular formula C18H30O2 . It is characterized by an 18-carbon unbranched backbone with three double bonds located at the 5th, 9th, and 12th carbon atoms. This compound is one of the many structural isomers of octadecatrienoic acid, which differ in the position and configuration of the double bonds. It is commonly found in various plant oils and has significant biological, pharmaceutical, and industrial importance .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,9,12-Octadecatrienoic acid can be achieved through the biotransformation of α-linolenic acid using recombinant cells expressing specific enzymes. For instance, the production of 5,8-dihydroxy-9,12,15(Z,Z,Z)-octadecatrienoic acid from α-linolenic acid involves the use of Aspergillus nidulans diol synthase. The optimal conditions for this biotransformation include a pH of 7.0, a temperature of 40°C, and a shaking speed of 250 rpm .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources such as plant oils. The extraction process may include methods like Soxhlet extraction, followed by purification techniques such as chromatography to isolate the desired compound .

化学反応の分析

Types of Reactions: 5,9,12-Octadecatrienoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.

Reduction: The double bonds can be reduced to form saturated fatty acids.

Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Alcohols or amines in the presence of acid catalysts for esterification and amidation, respectively.

Major Products:

Oxidation: Hydroperoxides, aldehydes, and ketones.

Reduction: Saturated fatty acids.

Substitution: Esters and amides

科学的研究の応用

Chemistry: 5,9,12-Octadecatrienoic acid is used as a precursor in the synthesis of various bioactive compounds and polymers. It is also employed in the study of lipid oxidation and the development of antioxidants .

Biology: In biological research, this compound is studied for its role in cell membrane structure and function. It is also investigated for its potential anti-inflammatory and antioxidant properties .

Medicine: this compound has been explored for its therapeutic potential in treating inflammatory diseases, cardiovascular conditions, and metabolic disorders. Its derivatives are being studied for their pharmacological activities .

Industry: In the industrial sector, this compound is used in the production of biodegradable polymers, surfactants, and lubricants. It is also utilized in the formulation of cosmetics and personal care products .

作用機序

The mechanism of action of 5,9,12-Octadecatrienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators, such as prostaglandins and leukotrienes, which play roles in inflammation and immune responses. The compound interacts with molecular targets like peroxisome proliferator-activated receptors (PPARs) and nuclear factor kappa B (NF-κB), modulating gene expression and cellular signaling pathways .

類似化合物との比較

α-Linolenic acid (9Z,12Z,15Z): Found in many cooking oils and known for its health benefits.

γ-Linolenic acid (6Z,9Z,12Z): Found in evening primrose oil and used for its anti-inflammatory properties.

Pinolenic acid (5Z,9Z,12Z): Found in pine seed oils.

Columbinic acid (5E,9Z,12Z): Found in Thalictrum seed oils

Uniqueness: 5,9,12-Octadecatrienoic acid is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. Its ability to act as a precursor to various bioactive compounds and its role in modulating cellular functions make it a valuable compound in scientific research and industrial applications .

生物活性

5,9,12-Octadecatrienoic acid, commonly known as alpha-linolenic acid (ALA), is a polyunsaturated fatty acid (PUFA) belonging to the omega-3 family. It is primarily found in plant oils, such as flaxseed and chia seeds. This article delves into the biological activities of ALA, highlighting its anti-inflammatory, antioxidant, and potential anticancer properties, supported by various studies and data.

- Chemical Formula : C18H30O2

- Molecular Weight : 278.43 g/mol

- Structure : ALA contains three double bonds located at the 5th, 9th, and 12th carbon atoms from the methyl end of the fatty acid chain.

1. Anti-inflammatory Effects

Several studies have demonstrated the anti-inflammatory properties of ALA. It exerts its effects through various mechanisms:

- Nitric Oxide Production Inhibition : ALA has been shown to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. In one study, extracts containing ALA significantly inhibited NO production without affecting cell viability, suggesting its potential as an anti-inflammatory agent .

- PPAR Activation : ALA activates peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating genes involved in lipid metabolism and inflammation. This activation leads to decreased expression of pro-inflammatory proteins by inhibiting NF-κB activation .

2. Antioxidant Activity

ALA demonstrates strong antioxidant properties that help mitigate oxidative stress:

- Free Radical Scavenging : Research indicates that ALA can scavenge free radicals, thereby reducing oxidative damage to cells and tissues. This property is particularly beneficial in preventing chronic diseases associated with oxidative stress .

- Cell Preservation : In vitro studies have shown that ALA contributes to cell preservation by enhancing the antioxidant defense mechanisms within cells .

3. Anticancer Potential

Emerging research suggests that ALA may have anticancer effects:

- Cytotoxicity Against Cancer Cell Lines : Studies have reported that ALA exhibits cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these effects indicate significant potency .

- Mechanisms of Action : The anticancer effects are thought to be mediated through apoptosis induction and inhibition of cancer cell proliferation. ALA's ability to modulate inflammatory pathways may also contribute to its anticancer activity .

Case Study 1: Anti-inflammatory Effects in Animal Models

A study investigated the effects of dietary supplementation with ALA on inflammatory markers in cattle grazing on endophyte-infected tall fescue. The results showed a marked decrease in inflammatory markers and improved overall health parameters among the cattle receiving ALA supplements compared to controls .

Case Study 2: Anticancer Activity in Human Cell Lines

In vitro experiments assessed the cytotoxic effects of ALA on human breast cancer cells (MCF-7). The findings revealed that treatment with ALA resulted in significant inhibition of cell growth and induction of apoptosis, with IC50 values indicating strong efficacy .

Data Table

特性

IUPAC Name |

(5E,9E,12E)-octadeca-5,9,12-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,13-14H,2-5,8,11-12,15-17H2,1H3,(H,19,20)/b7-6+,10-9+,14-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQHFNIKBKZGRP-JRVLCRGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CC/C=C/CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13237-97-3 | |

| Record name | 5,9,12-Octadecatrienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013237973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。